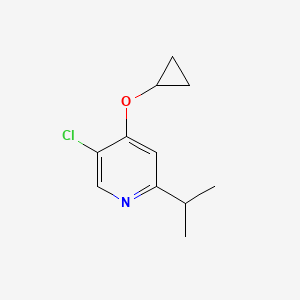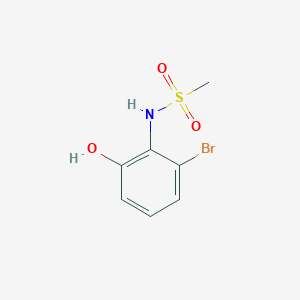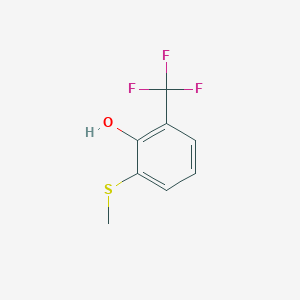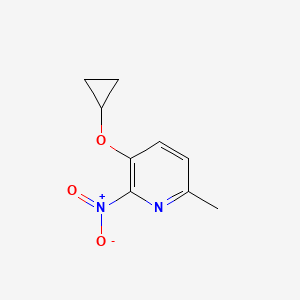
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane is an organic compound with the molecular formula C12H18OS and a molecular weight of 210.34 g/mol This compound features a cyclopropoxy group, an ethyl group, and a methylsulfane group attached to a cyclohexa-1,3-diene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylcyclohexa-1,3-diene with cyclopropyl alcohol in the presence of a strong acid catalyst to form the cyclopropoxy group. This intermediate is then reacted with methylsulfane under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound with a purity of at least 98% .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethylcyclohexa-1,3-diene: A related compound with a similar cyclohexa-1,3-diene structure but lacking the cyclopropoxy and methylsulfane groups.
3-Cyclopropoxy-5-methoxycyclohexa-1,3-dienyl(methyl)sulfane: A compound with a methoxy group instead of an ethyl group.
Uniqueness
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18OS |
|---|---|
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-ethyl-1-methylsulfanylcyclohexa-1,3-diene |
InChI |
InChI=1S/C12H18OS/c1-3-9-6-11(13-10-4-5-10)8-12(7-9)14-2/h6,8-10H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
STSUDJCKQHQVEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=CC(=C1)OC2CC2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


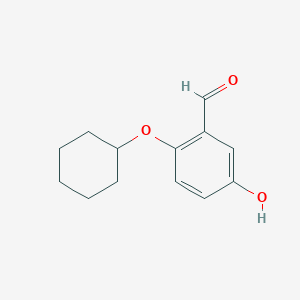



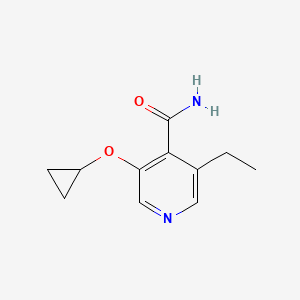
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
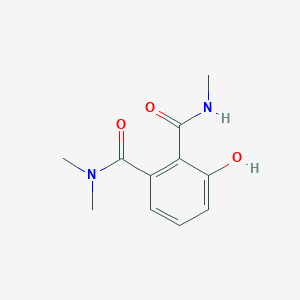
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
